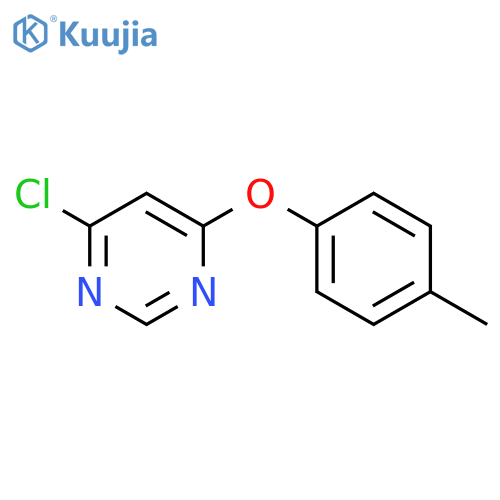Cas no 124040-99-9 (4-(p-tolyloxy)-6-chloropyriMidine)

124040-99-9 structure
商品名:4-(p-tolyloxy)-6-chloropyriMidine
CAS番号:124040-99-9
MF:C11H9ClN2O
メガワット:220.65496134758
MDL:MFCD10457647
CID:4564211
4-(p-tolyloxy)-6-chloropyriMidine 化学的及び物理的性質
名前と識別子
-
- 4-(p-tolyloxy)-6-chloropyriMidine
-
- MDL: MFCD10457647
- インチ: 1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3
- InChIKey: HUVLEYFLZWYONG-UHFFFAOYSA-N
- ほほえんだ: C1=NC(OC2=CC=C(C)C=C2)=CC(Cl)=N1
4-(p-tolyloxy)-6-chloropyriMidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0990890-5g |
4-(p-tolyloxy)-6-chloropyrimidine |
124040-99-9 | 95% | 5g |
$1785 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0990890-5g |
4-(p-tolyloxy)-6-chloropyrimidine |
124040-99-9 | 95% | 5g |
$1785 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0990890-5g |
4-(p-tolyloxy)-6-chloropyrimidine |
124040-99-9 | 95% | 5g |
$1785 | 2025-02-28 |
4-(p-tolyloxy)-6-chloropyriMidine 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
124040-99-9 (4-(p-tolyloxy)-6-chloropyriMidine) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
